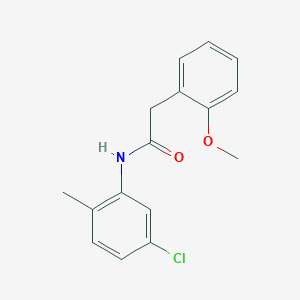

6-甲氧基-N-(4-甲氧基苄基)-2-氧代-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"6-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide" belongs to the chromene family, a group of compounds known for their diverse biological activities and potential applications in pharmaceuticals and materials science. Chromenes are characterized by a 2H-chromene backbone, a bicyclic structure consisting of a benzene ring fused to a pyran ring.

Synthesis Analysis

The synthesis of chromene derivatives often involves multistep chemical reactions, starting from simple precursors to achieve the desired complex structures. A common approach is the condensation of phenolic compounds with β-dicarbonyl compounds under acidic or basic conditions, followed by cyclization. For derivatives like "6-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide," additional steps such as nitration, reduction, and functional group modification may be involved to introduce specific substituents (Evecen & Tanak, 2016).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene core with various substituents affecting their physical and chemical properties. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly used to elucidate the structure, providing insights into the conformation, electronic distribution, and intermolecular interactions (Wang et al., 2005).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including electrophilic substitution, cycloaddition, and nucleophilic attack, influenced by the electron-donating or withdrawing nature of the substituents. The reactivity pattern is pivotal for further chemical modifications and for understanding the interaction with biological targets (Rawat, Prutyanov, & Wulff, 2006).

科学研究应用

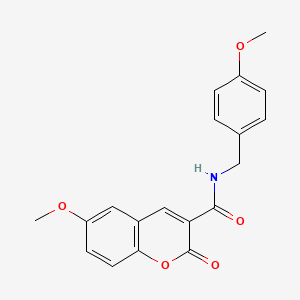

GPR35受体研究

相关化合物6-溴-8-(4-甲氧基苯甲酰胺)-4-氧代-4H-色烯-2-羧酸已被用作强效且选择性的GPR35激动剂。这种化合物被称为PSB-13253,对研究G蛋白偶联受体GPR35至关重要,显示出高亲和力,并为受体的功能和作为药物靶点的潜力提供了见解 (Thimm et al., 2013).

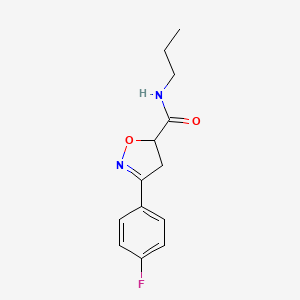

甲酰胺保护基团开发

化合物4-(叔丁基二甲基甲硅烷氧基)-2-甲氧基苄基(SiMB)被开发为一种新的甲酰胺保护基团。这一创新突出了类似化合物在合成化学中的多功能性,特别是对于敏感和复杂的分子结构 (Muranaka et al., 2011).

抗氧化活性研究

一种结构相似的化合物3-(2-羟基苄基)-5,7-二甲氧基-4H-色烯-4-酮表现出抗氧化活性。这种化合物从马齿苋中分离出来,在自由基猝灭试验中表现出显着的清除活性 (Yang et al., 2018).

4H-色烯-3-甲酰胺衍生物的无溶剂合成

已经进行了4H-色烯-3-甲酰胺衍生物的无溶剂合成的研究。这些衍生物在无溶剂条件下合成,并显示出抗菌和抗氧化活性 (Chitreddy & Shanmugam, 2017).

用于药物应用的合成和表征

类似化合物(如5,6-二甲氧基-N-[(R)-4-甲氧基-2-(丙-1-烯-2-基)-2,3-二氢苯并呋喃-5-基]-1,1a,2,7b-四氢环丙[c]色烯-7b-甲酰胺)的合成和表征对于开发新药至关重要。它们的结构解析在理解它们的潜在应用中起着至关重要的作用 (Chen et al., 2012).

属性

IUPAC Name |

6-methoxy-N-[(4-methoxyphenyl)methyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-23-14-5-3-12(4-6-14)11-20-18(21)16-10-13-9-15(24-2)7-8-17(13)25-19(16)22/h3-10H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMXUAGGIUPIQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641230 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5521558.png)

![2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5521562.png)

![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)

![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)

![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)

![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)

![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)

![1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5521638.png)

![5-(phenoxymethyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521644.png)